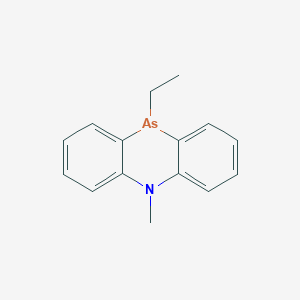
10-Ethyl-5-methylphenarsazinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Ethyl-5-methylphenarsazinine is an organoarsenic compound characterized by the presence of an ethyl group and a methyl group attached to a phenarsazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethyl-5-methylphenarsazinine typically involves the reaction of phenarsazine with ethyl and methyl substituents under controlled conditions. One common method involves the use of triethyl orthoformate and glacial acetic acid in a reflux setup . The reaction is carried out in a three-necked flask equipped with a reflux condenser, a gas-inlet tube, a thermometer, and a magnetic stirrer. The mixture is heated to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10-Ethyl-5-methylphenarsazinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenarsazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of arsenic oxides.
Reduction: Formation of reduced arsenic species.
Substitution: Formation of halogenated phenarsazine derivatives.
Scientific Research Applications
10-Ethyl-5-methylphenarsazinine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-Ethyl-5-methylphenarsazinine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting cellular processes. It may also interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
Phenarsazine: The parent compound without ethyl and methyl substituents.
10-Ethylphenarsazine: Similar structure but lacks the methyl group.
5-Methylphenarsazine: Similar structure but lacks the ethyl group.
Uniqueness
10-Ethyl-5-methylphenarsazinine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and interaction with molecular targets compared to its analogs.
Properties
CAS No. |
112746-50-6 |
|---|---|
Molecular Formula |
C15H16AsN |
Molecular Weight |
285.22 g/mol |
IUPAC Name |
10-ethyl-5-methylphenarsazinine |
InChI |
InChI=1S/C15H16AsN/c1-3-16-12-8-4-6-10-14(12)17(2)15-11-7-5-9-13(15)16/h4-11H,3H2,1-2H3 |
InChI Key |
BNEALSCUDBJPFO-UHFFFAOYSA-N |
Canonical SMILES |
CC[As]1C2=CC=CC=C2N(C3=CC=CC=C31)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


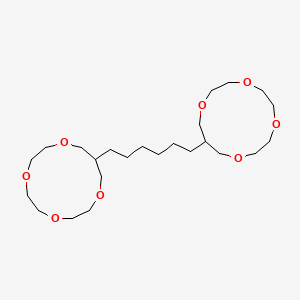

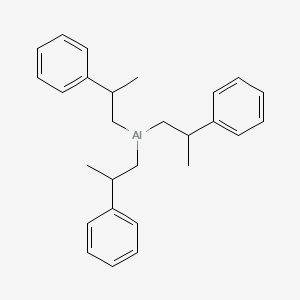
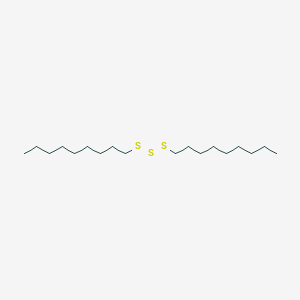
![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)
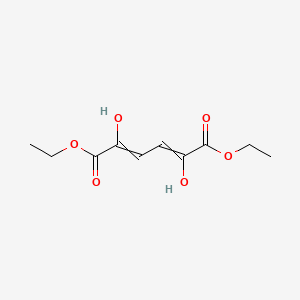

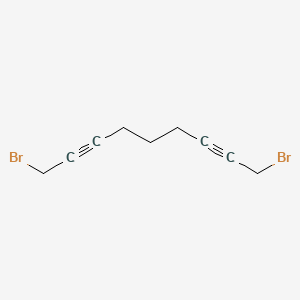
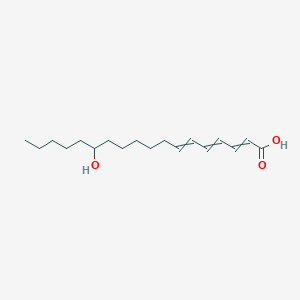
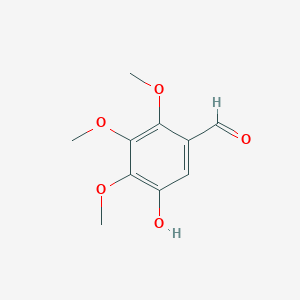


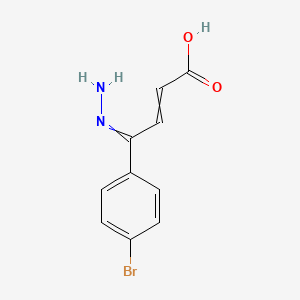
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)
